2-Fluoro-4-(3-oxomorpholino)benzaldehyde
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Overview
Description
2-Fluoro-4-(3-oxomorpholino)benzaldehyde is an organic compound that features a fluorine atom and a morpholino group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogen-exchange reaction, where a fluorine atom is introduced to the benzaldehyde ring via a reaction with a halogenated precursor . The morpholino group can be introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with the fluorinated benzaldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-oxomorpholino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the fluorine atom under basic conditions.
Major Products
Oxidation: Formation of 2-Fluoro-4-(3-oxomorpholino)benzoic acid.
Reduction: Formation of 2-Fluoro-4-(3-oxomorpholino)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(3-oxomorpholino)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-oxomorpholino)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom and morpholino group can also influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a morpholino group.
2-Fluorobenzaldehyde: Lacks the morpholino group, making it less complex.
Uniqueness
2-Fluoro-4-(3-oxomorpholino)benzaldehyde is unique due to the presence of both a fluorine atom and a morpholino group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10FNO3 |
---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
2-fluoro-4-(3-oxomorpholin-4-yl)benzaldehyde |
InChI |
InChI=1S/C11H10FNO3/c12-10-5-9(2-1-8(10)6-14)13-3-4-16-7-11(13)15/h1-2,5-6H,3-4,7H2 |
InChI Key |
HJRILNPCIAVZDP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=C(C=C2)C=O)F |
Origin of Product |
United States |
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